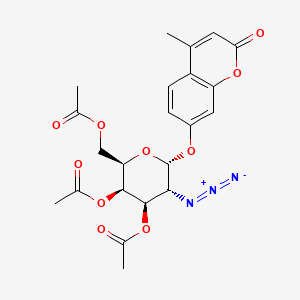

4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

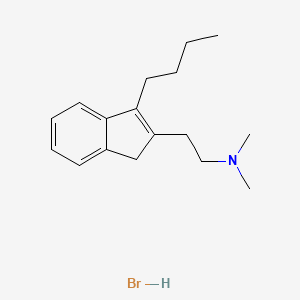

4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside is a powerful tool used in biomedicine for the detection and analysis of glycosidases . This compound acts as a synthetic substrate that is hydrolyzed by glycosidases, enabling the identification and assessment of these enzymes’ activity . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections .

Synthesis Analysis

The synthesis of this compound involves the reaction of either 3,4,6-tri-0-acetyl-2-azido-2-deoxy-a- or -P-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of sym-collidine . This yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-a-~-galactopyranoside in 33% yield . The P anomer was formed in 20 and 10% yields, respectively .Molecular Structure Analysis

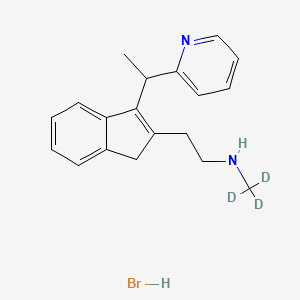

The molecular formula of this compound is C22H23N3O10 . The IUPAC name is [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis

This compound is a common biomedical research substrate that detects β-galactosidase activity by enzymatic hydrolysis . The resultant 4-methylumbelliferone yields a fluorescent signature, useful in detecting lysosomal storage disease .Physical And Chemical Properties Analysis

The molecular weight of this compound is 489.43 . More detailed physical and chemical properties were not found in the retrieved information.科学的研究の応用

Detection of Glycosidases

This compound is a synthetic substrate that is hydrolyzed by glycosidases . It is used extensively in biomedicine for the identification and assessment of glycosidase activity. This application is crucial in drug discovery and studying diseases related to enzyme dysfunction, such as lysosomal storage disorders and viral infections .

Diagnostic Microbiology

The compound’s ability to produce a fluorescent signature upon enzymatic hydrolysis makes it a valuable tool in diagnostic microbiology. It is used to detect specific cellular glycosidases activities, which can help in the identification of microorganisms in food and ensure food safety .

Newborn Screening for Lysosomal Storage Disorders (LSDs)

In newborn screening, the compound is used to detect β-galactosidase activity. The resulting fluorescence helps in the early detection of LSDs, which is vital for timely treatment and management of these disorders .

Analysis of Glycan Structures in Bovine Milk

The compound aids in predicting glycan structures and potential bioactivities in bovine milk. This application is significant for understanding the nutritional and therapeutic properties of milk .

Characterization of Vegetables

4-Methylumbelliferyl glycosides, derived from this compound, are employed to characterize and identify vegetables. This is done by monitoring the glycosidase activities, which vary among different types of vegetables .

Research in Fertility

The compound is used in fertility research, particularly in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions. This research is fundamental to understanding reproductive biology and addressing fertility issues .

Fluorescence-Based Detection Techniques

Its fluorescent properties are exploited in various analytical techniques, including enzyme assays and high-performance liquid chromatography (HPLC). This application is essential for precise measurement and analysis in biochemical research .

Stereoselective Synthesis of Glycosides

An improved Helferich method for the stereoselective synthesis of 4-Methylumbelliferyl glycosides, which includes this compound, is used for the detection of microorganisms. This method enhances the ease and yield of glycosylation reactions, contributing to advancements in synthetic chemistry .

作用機序

Target of Action

The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars .

Mode of Action

This compound acts as a synthetic substrate for glycosidases . It is hydrolyzed by these enzymes, which allows for the identification and assessment of their activity .

Result of Action

The hydrolysis of this compound by glycosidases results in the production of 4-methylumbelliferone . This compound yields a fluorescent signature, which can be detected and measured . This allows researchers to assess the activity of glycosidases in a given sample .

将来の方向性

The compound is already being used in biomedicine for the detection and analysis of glycosidases . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections . Future research may continue to explore its potential uses in these and other areas.

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMFNFBECGZSA-VOFPXKNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654864 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124167-43-7 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)

![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)